molecular formula C17H13NO B1422381 4-(2-Methylbenzoyl)isoquinoline CAS No. 1187166-17-1

4-(2-Methylbenzoyl)isoquinoline

Cat. No. B1422381
CAS RN: 1187166-17-1
M. Wt: 247.29 g/mol
InChI Key: ZBVUEQMMOPMYMD-UHFFFAOYSA-N
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Description

4-(2-Methylbenzoyl)isoquinoline is a chemical compound with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

Isoquinolines can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of 4-(2-Methylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . This structure is similar to that of isoquinoline, but with a methylbenzoyl group attached at the 4-position.


Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .


Physical And Chemical Properties Analysis

Isoquinoline, the parent compound of 4-(2-Methylbenzoyl)isoquinoline, is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .

Scientific Research Applications

Pharmaceuticals: Analgesic Properties

Isoquinolines, including derivatives like 4-(2-Methylbenzoyl)isoquinoline, have been studied for their analgesic properties. Some substituted quinolines exhibit analgesic activity, which could be promising for the development of new pain-relief medications .

Anti-Cancer Research

Isoquinoline derivatives are significant in cancer research due to their potential as anti-cancer agents. The structural complexity and biological activity of these compounds make them valuable in the synthesis of drugs aimed at combating various types of cancer .

Anti-Malarial Drug Development

The diverse structures of isoquinoline alkaloids serve as components in anti-malarial drugs. Their efficacy against malaria has been a subject of research, leading to the development of novel therapeutic agents .

Neurodegenerative Disease Treatment

Alkaloids derived from isoquinoline have been associated with advances in treating neurodegenerative diseases. Their biological activity is crucial in the ongoing battle against conditions such as Alzheimer’s and Parkinson’s disease .

Dyes and Pigments Industry

Research into the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is driven by their application in the dyes industry. These compounds are used for their coloring properties and stability .

Viral Infection Prevention

Recent studies have highlighted the role of isoquinoline alkaloids in preventing diseases caused by viruses like SARS-CoV and SARS-CoV-2. The bioactivity of these compounds is being explored for potential therapeutic applications .

Safety and Hazards

While specific safety and hazard information for 4-(2-Methylbenzoyl)isoquinoline is not available, compounds of similar structure can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent developments in the synthesis of isoquinoline derivatives have focused on categorizing protocols based on the structural features of the ring architecture and crystallographically characterized reaction products . Emphasis is placed on green methods that support contemporary environmental and safety improvements .

properties

IUPAC Name

isoquinolin-4-yl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-6-2-4-8-14(12)17(19)16-11-18-10-13-7-3-5-9-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVUEQMMOPMYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylbenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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